Cas no 1860617-42-0 (4-Amino-2-(pyrimidin-4-yl)butan-2-ol)

4-Amino-2-(pyrimidin-4-yl)butan-2-ol structure
1860617-42-0 structure
Product name:4-Amino-2-(pyrimidin-4-yl)butan-2-ol
CAS No:1860617-42-0
MF:C8H13N3O
Molecular Weight:167.208321332932
CID:5275869

4-Amino-2-(pyrimidin-4-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 4-Amino-2-(pyrimidin-4-yl)butan-2-ol
    • 4-Pyrimidinemethanol, α-(2-aminoethyl)-α-methyl-
    • インチ: 1S/C8H13N3O/c1-8(12,3-4-9)7-2-5-10-6-11-7/h2,5-6,12H,3-4,9H2,1H3
    • InChIKey: UXXFQEUKBHNNNU-UHFFFAOYSA-N
    • SMILES: OC(C)(C1C=CN=CN=1)CCN

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 142
  • トポロジー分子極性表面積: 72
  • XLogP3: -1

4-Amino-2-(pyrimidin-4-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-683563-0.5g
4-amino-2-(pyrimidin-4-yl)butan-2-ol
1860617-42-0 95.0%
0.5g
$946.0 2025-03-12
Enamine
EN300-683563-2.5g
4-amino-2-(pyrimidin-4-yl)butan-2-ol
1860617-42-0 95.0%
2.5g
$1931.0 2025-03-12
Enamine
EN300-683563-1.0g
4-amino-2-(pyrimidin-4-yl)butan-2-ol
1860617-42-0 95.0%
1.0g
$986.0 2025-03-12
Enamine
EN300-683563-0.05g
4-amino-2-(pyrimidin-4-yl)butan-2-ol
1860617-42-0 95.0%
0.05g
$827.0 2025-03-12
Enamine
EN300-683563-0.1g
4-amino-2-(pyrimidin-4-yl)butan-2-ol
1860617-42-0 95.0%
0.1g
$867.0 2025-03-12
Enamine
EN300-683563-5.0g
4-amino-2-(pyrimidin-4-yl)butan-2-ol
1860617-42-0 95.0%
5.0g
$2858.0 2025-03-12
Enamine
EN300-683563-10.0g
4-amino-2-(pyrimidin-4-yl)butan-2-ol
1860617-42-0 95.0%
10.0g
$4236.0 2025-03-12
Enamine
EN300-683563-0.25g
4-amino-2-(pyrimidin-4-yl)butan-2-ol
1860617-42-0 95.0%
0.25g
$906.0 2025-03-12

4-Amino-2-(pyrimidin-4-yl)butan-2-ol 関連文献

4-Amino-2-(pyrimidin-4-yl)butan-2-olに関する追加情報

Comprehensive Overview of 4-Amino-2-(pyrimidin-4-yl)butan-2-ol (CAS No. 1860617-42-0)

4-Amino-2-(pyrimidin-4-yl)butan-2-ol (CAS No. 1860617-42-0) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a pyrimidine ring, a key scaffold in many bioactive molecules, coupled with an amino alcohol functional group. Its molecular formula, C8H13N3O, highlights its potential for diverse applications, particularly in drug discovery and medicinal chemistry. Researchers are increasingly exploring its role as a building block for novel therapeutics, especially in targeting kinase inhibitors and enzyme modulators.

The compound’s pyrimidin-4-yl moiety is particularly noteworthy, as pyrimidine derivatives are central to nucleic acid synthesis and metabolic pathways. This structural feature aligns with current trends in precision medicine and targeted therapy, where researchers seek molecules capable of interacting with specific biological targets. 4-Amino-2-(pyrimidin-4-yl)butan-2-ol is often discussed in the context of small-molecule drug development, a hot topic in 2024 due to the growing demand for personalized treatments. Its potential applications in cancer research and neurodegenerative diseases are also under investigation, making it a compound of high interest in academic and industrial labs.

From a synthetic chemistry perspective, CAS No. 1860617-42-0 presents intriguing challenges and opportunities. The presence of both amino and hydroxyl groups allows for versatile derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. This is particularly relevant given the rise of AI-driven drug design, where computational tools predict optimal modifications to enhance efficacy or reduce side effects. Searches for "pyrimidine-based drug candidates" and "amino alcohol synthesis" have surged in recent years, reflecting the compound’s relevance to cutting-edge research.

In addition to its pharmaceutical potential, 4-Amino-2-(pyrimidin-4-yl)butan-2-ol is studied for its physicochemical properties. Its solubility, stability, and bioavailability are critical factors for formulation scientists working on oral drug delivery systems. These attributes tie into broader discussions about green chemistry and sustainable synthesis, as researchers aim to minimize waste and energy consumption during production. The compound’s chirality also opens doors to enantioselective synthesis, a technique gaining traction in the quest for more efficient and selective reactions.

The safety profile of CAS No. 1860617-42-0 is another area of interest. While not classified as hazardous, thorough toxicological studies are essential given its potential therapeutic applications. This aligns with the increasing public and regulatory focus on drug safety and translational research. Frequently searched terms like "pyrimidine toxicity" and "amino alcohol side effects" underscore the need for transparent, data-driven discussions about such compounds.

Looking ahead, 4-Amino-2-(pyrimidin-4-yl)butan-2-ol exemplifies the convergence of traditional medicinal chemistry and modern technologies like machine learning and high-throughput screening. Its dual functionality as a hydrogen bond donor and acceptor makes it a valuable candidate for fragment-based drug discovery (FBDD), a strategy increasingly adopted by biotech startups. As the scientific community continues to explore its potential, this compound may well emerge as a cornerstone in the next generation of bioactive molecules.

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